3-((2-((5-甲基异恶唑-3-基)氨基)-2-氧代乙基)硫代)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

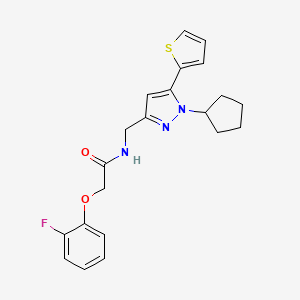

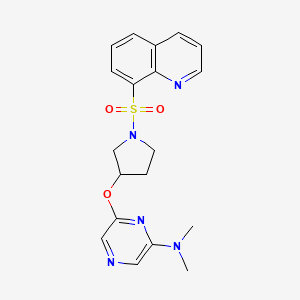

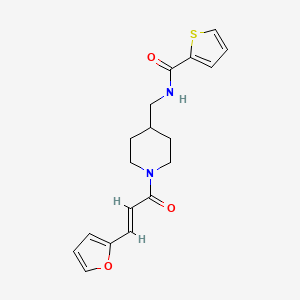

Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . Another synthetic method involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride and/or maleic anhydride under different conditions .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemical properties of 3-amino-5-methylisoxazole in reactions involving pyruvic acid derivatives have been reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .科学研究应用

分子结构分析

- 已确定与 3-((2-((5-甲基异恶唑-3-基)氨基)-2-氧代乙基)硫代)丙酸乙酯相关的化合物的晶体结构,展示了氢键在晶体组装中的重要性。这些研究提供了对分子构象和分子间相互作用的见解,这对于理解该化合物的化学行为及其在材料科学和药物制剂中的潜在应用至关重要 (Liu 等,2012).

抗菌活性研究

- 对 3-((2-((5-甲基异恶唑-3-基)氨基)-2-氧代乙基)硫代)丙酸乙酯衍生物的研究表明,某些修饰可以导致具有抗菌特性的化合物。这突出了该化合物作为开发新型抗菌剂的支架的潜力,这对于制药行业对抗耐药菌株具有重要意义 (Цялковский 等,2005).

多态性的探索

- 对与 3-((2-((5-甲基异恶唑-3-基)氨基)-2-氧代乙基)硫代)丙酸乙酯在结构上相关的化合物中多态性的研究对于药物开发至关重要。化合物的多晶型形式可以具有不同的物理性质,这会影响药物的生物利用度、稳定性和溶解度。光谱学和衍射技术已被用于表征这些形式,为药物制剂和制造工艺提供了有价值的信息 (Vogt 等,2013).

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These compounds have shown a wide spectrum of biological activities and therapeutic potential, suggesting a promising future direction for the development of clinically viable drugs .

属性

IUPAC Name |

ethyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-16-11(15)4-5-18-7-10(14)12-9-6-8(2)17-13-9/h6H,3-5,7H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZHTOCXWGWYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC(=O)NC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)

![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)